2-Isopropoxy-5-nitrobenzaldehyde
Overview
Description
2-Isopropoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is used as an important building block in the preparation of nitro-substituted Hoveyda–Grubbs Metathesis Catalyst .
Synthesis Analysis
The synthesis of this compound involves the nitration of 2-isopropoxybenzaldehyde . The process can be carried out under continuous flow conditions, which offers advantages such as improved yield, efficiency, and safety compared to conventional batch reactors . The nitration process has been reported to achieve a high productivity of 13 g h −1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
As mentioned earlier, the synthesis of this compound involves the nitration of 2-isopropoxybenzaldehyde . The nitration process is a type of electrophilic aromatic substitution reaction where a nitro group is introduced into the aromatic ring.Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 209.2 . It is stored at ambient temperature under argon .Scientific Research Applications
Applications in Organic Synthesis
2-Isopropoxy-5-nitrobenzaldehyde serves as a significant building block in organic synthesis, particularly noted for its role in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts. The synthesis of this compound is achieved through the selective and efficient nitration of 2-isopropoxybenzaldehyde. The process involves the use of red fuming HNO3 in a flow-through silicon-glass microreactor, highlighting the compound's importance in facilitating large-scale synthesis for industrial applications (Knapkiewicz et al., 2012).
Role in Photochemistry
2-Nitrobenzaldehyde, closely related to this compound, is recognized for its photochemical sensitivity and stability, making it an efficient chemical actinometer for measuring light intensity in various media, including solution and ice. This compound's properties are leveraged in both laboratory and field measurements to understand the light absorbance and photochemical behavior of substances under different conditions (Galbavy et al., 2010).
Future Directions
The use of 2-Isopropoxy-5-nitrobenzaldehyde as a building block in the preparation of nitro-substituted Hoveyda–Grubbs Metathesis Catalyst suggests potential applications in the field of organic synthesis . The development of continuous flow conditions for its synthesis also opens up possibilities for more efficient and safer production methods .
Mechanism of Action
Target of Action
The primary target of 2-Isopropoxy-5-nitrobenzaldehyde is the Hoveyda–Grubbs metathesis catalyst . This compound serves as an important building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalyst .
Mode of Action
The interaction of this compound with its target involves a nitration reaction . The nitration of 2-isopropoxybenzaldehyde is performed under continuous flow conditions, which leads to the production of the desired this compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitration pathway . This pathway involves the nitration of 2-isopropoxybenzaldehyde, leading to the production of this compound .
Pharmacokinetics
The compound’s synthesis involves a continuous flow process, which suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the conditions of this process .
Result of Action
The result of the action of this compound is the production of nitro-substituted Hoveyda–Grubbs metathesis catalyst . This catalyst is important for various chemical reactions, including the metathesis of olefins .
Action Environment
The action of this compound is influenced by the environmental conditions of the continuous flow process used in its synthesis . Factors such as temperature, stoichiometric ratio of reagents, and residency time can affect the outcome of the nitration reaction . For instance, the optimal temperature for the nitration reaction was found to be 60°C .
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of nitro-substituted Hoveyda-Grubbs metathesis catalysts . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in nitration reactions where it interacts with nitric acid to form the nitro group. The nature of these interactions is primarily based on electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Properties
IUPAC Name |
5-nitro-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVPJUHWLYGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468535 | |
Record name | 2-isopropoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166263-27-0 | |
Record name | 2-isopropoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde significant for catalysis research?
A: this compound is a crucial precursor in synthesizing a ligand used in a nitro-substituted Hoveyda–Grubbs metathesis catalyst []. Hoveyda-Grubbs catalysts are a class of ruthenium-based complexes widely employed in olefin metathesis reactions, which are fundamental transformations in organic synthesis. The introduction of a nitro group to the catalyst's ligand can influence its activity, selectivity, and stability, potentially leading to improved catalytic performance in various reactions.
Q2: What are the advantages of using continuous flow chemistry for the synthesis of this compound as highlighted in the research?
A: The research [] demonstrates that continuous flow chemistry offers a superior method for synthesizing this compound due to several key advantages:
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